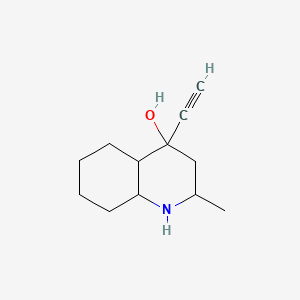

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Beschreibung

The exact mass of the compound 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(14)8-9(2)13-11-7-5-4-6-10(11)12/h1,9-11,13-14H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXPLMNBJQMOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2CCCCC2N1)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345029, DTXSID20902850 | |

| Record name | 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59693-01-5 | |

| Record name | 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59693-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereoselective Synthesis of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: A Strategic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The decahydroquinoline scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it a valuable target in drug discovery. This guide presents a comprehensive technical overview of a robust stereoselective synthesis for a specific derivative, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. The core challenge in synthesizing this molecule lies in the precise control over multiple stereocenters, including the cis/trans ring fusion, the C2 methyl substituent, and the quaternary stereocenter at C4 bearing a tertiary alcohol.[4][5][6] This document delineates a strategic retrosynthetic analysis and proposes detailed, field-proven protocols for the construction of the key decahydroquinoline ketone intermediate and its subsequent diastereoselective ethynylation. The methodologies discussed herein are grounded in established principles of asymmetric synthesis, leveraging both substrate and reagent control to achieve high stereochemical fidelity.

Introduction: The Significance of the Decahydroquinoline Core

Decahydroquinolines are a class of saturated heterocyclic compounds that form the core structure of many quinoline alkaloids.[7][8][9] These alkaloids, isolated from sources like plants and poison frogs, exhibit a remarkable range of biological activities, from neurotoxic to antineoplastic.[3][10][11][12] The synthesis of these complex natural products and their analogues is a significant endeavor in medicinal chemistry, often requiring sophisticated strategies to control the relative and absolute stereochemistry of the molecule.

The target molecule, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, presents a formidable synthetic challenge due to its three key stereochemical features:

-

The Decahydroquinoline Ring System: Establishing the desired cis- or trans-fused ring system with predictable stereochemistry.

-

The C2-Methyl Substituent: Controlling the orientation of the methyl group relative to the other ring substituents.

-

The C4 Quaternary Center: Constructing a sterically congested tertiary alcohol with a specific configuration via the addition of an ethynyl nucleophile.[13][14]

This guide will deconstruct this complex problem into manageable stages, providing the causal logic behind each experimental choice.

Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge into two primary objectives: the stereocontrolled synthesis of a key ketone intermediate and the subsequent stereoselective installation of the ethynyl group. The primary disconnection is made at the C4-alkyne bond, revealing the precursor, 2-methyl-decahydro-quinolin-4-one. This intermediate itself can be disconnected via an intramolecular Michael addition, tracing back to a chiral amino-enone.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Chiral 2-Methyl-decahydro-quinolin-4-one Intermediate

The cornerstone of this synthesis is the construction of the decahydroquinoline core with precise stereochemical control at C2 and the ring-junction stereocenters. An effective strategy involves an asymmetric Michael-type conjugate addition followed by an intramolecular cyclization.[1][12] This approach ensures that the critical stereochemistry is established early in the sequence.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for inducing stereoselectivity.[15] In this proposed pathway, a chiral amine, such as (S)-1-phenylethylamine, is used to form a chiral enamine, which then directs the diastereoselective cyclization.

Experimental Protocol: Synthesis of (2S,4aS,8aR)-2-Methyl-octahydro-quinolin-4-one

-

Step 1: Formation of the Enone Substrate:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add piperidine (0.1 eq).

-

Add 3-buten-2-one (1.1 eq) and reflux the mixture with a Dean-Stark trap for 12 hours.

-

After cooling, concentrate the mixture under reduced pressure and purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the corresponding vinylogous amide.

-

-

Step 2: Chiral Amine Condensation and Cyclization:

-

Dissolve the product from Step 1 (1.0 eq) and (S)-1-phenylethylamine (1.2 eq) in anhydrous toluene.

-

Add p-toluenesulfonic acid (0.05 eq) and reflux for 4 hours.

-

Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours at room temperature.

-

Quench the reaction with saturated aq. NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated.

-

-

Step 3: Oxidative Cleavage and Deprotection:

-

The crude product from Step 2 is dissolved in a mixture of THF and water.

-

Add periodic acid (H5IO6) (2.5 eq) and stir at room temperature for 6 hours.

-

Neutralize with saturated aq. NaHCO3 and extract with dichloromethane.

-

The combined organic layers are dried and concentrated. The resulting intermediate is subjected to hydrogenolysis (H2, Pd/C in methanol) to cleave the chiral auxiliary, yielding the desired ketone precursor. Purification is achieved via column chromatography.

-

Causality and Rationale: The (S)-1-phenylethylamine auxiliary forms an iminium ion intermediate. The bulky phenyl group effectively shields one face of the molecule, directing the intramolecular Michael addition to occur from the opposite face. This establishes the relative stereochemistry of the C2-methyl group and the ring fusion in a predictable manner.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of decahydroquinoline containing natural products - ProQuest [proquest.com]

- 3. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-ethynyl-2-methyl-decahydro-quinolin-4-ol (C12H19NO) [pubchemlite.lcsb.uni.lu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis, structure and stereochemistry of quinoline alkaloids from Choisya ternata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: Physicochemical Properties and Synthetic Considerations

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available data sources, predictive modeling, and analysis of structurally related compounds.[1][2][3][4] The guide details the compound's structural features, predicted physicochemical properties, and characteristic spectroscopic signatures. Furthermore, a plausible synthetic route is proposed, along with detailed, adaptable experimental protocols for its characterization, including solubility and pKa determination. This document is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of novel decahydroquinoline derivatives in drug discovery and development.

Introduction: The Decahydroquinoline Scaffold in Medicinal Chemistry

The decahydroquinoline ring system is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[5][6] Alkaloids featuring this saturated heterocyclic motif, such as those isolated from dendrobatid poison frogs, have demonstrated a range of pharmacological activities.[5][6] The rigid, three-dimensional structure of the decahydroquinoline nucleus allows for the precise spatial orientation of substituents, making it an attractive framework for the design of ligands targeting specific biological receptors.

The introduction of an ethynyl group at the 4-position, as seen in 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, offers several intriguing possibilities for drug design. The ethynyl moiety is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other chemical groups, potentially influencing a compound's metabolic stability and binding interactions.[7][8] This guide aims to provide a detailed technical profile of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to facilitate its further investigation and application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted due to a lack of published experimental data.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 4-ethynyl-2-methyl-decahydro-quinolin-4-ol | PubChem |

| CAS Number | 59693-01-5 | [1][2][4] |

| Molecular Formula | C₁₂H₁₉NO | [1][2][4] |

| Molecular Weight | 193.29 g/mol | [1][2][4] |

| Monoisotopic Mass | 193.14667 Da | [9] |

digraph "4_Ethynyl_2_methyl_decahydro_quinolin_4_ol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2!"]; C4 [label="C", pos="0,-2.5!"]; C4a [label="C", pos="1.2,-2!"]; C5 [label="C", pos="2.4,-2.5!"]; C6 [label="C", pos="3.6,-2!"]; C7 [label="C", pos="3.6,-0.5!"]; C8 [label="C", pos="2.4,0!"]; C8a [label="C", pos="1.2,-0.5!"]; C_Me [label="CH3", pos="-2.4,-0!"]; C_Ethynyl1 [label="C", pos="0,-4!"]; C_Ethynyl2 [label="C", pos="0,-5!"]; H_Ethynyl [label="H", pos="0,-6!"]; O4 [label="OH", pos="-0.5,-3.5!"];

// Edges for the decahydroquinoline ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;

// Substituents C2 -- C_Me; C4 -- C_Ethynyl1; C_Ethynyl1 -- C_Ethynyl2 [style=triple]; C_Ethynyl2 -- H_Ethynyl; C4 -- O4; }

Figure 1: 2D Chemical Structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Predicted Physicochemical Data

The following table presents predicted physicochemical properties for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol. These values are computationally derived and should be confirmed by experimental analysis.

| Property | Predicted Value | Prediction Tool/Source |

| XlogP | 1.4 | PubChem[9] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (most basic) | ~9.5 (amine) | Estimated based on similar cyclic amines |

| pKa (most acidic) | ~13.0 (hydroxyl) | Estimated based on tertiary alcohols |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Based on structure |

Proposed Synthesis Pathway

While a specific synthesis for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol has not been reported in the literature, a plausible and efficient route can be proposed based on established synthetic methodologies for similar compounds. The key transformation involves the ethynylation of a corresponding decahydroquinolin-4-one precursor.

Figure 2: Proposed synthetic workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

The synthesis commences with the nucleophilic addition of an ethynyl anion to the carbonyl group of 2-methyl-decahydro-quinolin-4-one. This can be achieved using a variety of ethynylating agents, with ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium being common choices. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at reduced temperatures to control the exothermicity of the reaction. Subsequent aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the desired tertiary alcohol. Purification of the crude product can be accomplished by standard techniques such as column chromatography.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of newly synthesized compounds.[7] The following sections detail the expected spectroscopic signatures for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the decahydroquinoline ring system. Key diagnostic signals would include:

-

A singlet or a narrow triplet for the acetylenic proton (≡C-H) typically in the range of 2.0-3.0 ppm.

-

A doublet for the methyl group at the C2 position, likely in the range of 1.0-1.5 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent.

-

A series of multiplets in the upfield region (1.0-3.5 ppm) corresponding to the methylene and methine protons of the decahydroquinoline core.

-

-

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure. Expected signals include:

-

Two signals for the ethynyl carbons (C≡C), typically in the range of 70-90 ppm.

-

A signal for the quaternary carbon at the 4-position (C-OH), likely in the range of 65-80 ppm.

-

A signal for the methyl carbon, typically below 25 ppm.

-

A series of signals in the aliphatic region (20-60 ppm) for the remaining carbons of the decahydroquinoline ring.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, Broad |

| C≡C-H (terminal alkyne) | ~3300 | Strong, Sharp |

| C-H (sp³) | 3000-2850 | Medium to Strong |

| C≡C (alkyne) | 2260-2100 | Weak to Medium |

| C-O (alcohol) | 1260-1000 | Strong |

The presence of a sharp band around 3300 cm⁻¹ and a weaker band in the 2260-2100 cm⁻¹ region would be strong evidence for the terminal ethynyl group.[5][10][11] A broad absorption in the 3600-3200 cm⁻¹ range is characteristic of the hydroxyl group.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 193. Common fragmentation patterns for cyclic amino alcohols include the loss of water (M-18), and alpha-cleavage adjacent to the nitrogen or oxygen atoms.[14][15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of key physicochemical properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and can be adapted for other similar compounds.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at a high speed, followed by careful removal of the supernatant. Alternatively, the solution can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Figure 3: Workflow for the experimental determination of aqueous solubility.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a reliable method for pKa determination.

Protocol:

-

Sample Preparation: Prepare a solution of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol of a known concentration (e.g., 1-5 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic nitrogen atom. A back-titration with a strong base (e.g., 0.1 M NaOH) can also be performed. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. Specialized software can be used for accurate determination of the pKa from the titration data.

Potential Applications in Drug Development

The structural features of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol suggest several potential avenues for its application in drug discovery.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the decahydroquinoline scaffold, as indicated by the predicted XlogP, suggests potential for blood-brain barrier penetration.[3] Decahydroquinoline derivatives have been investigated for their analgesic and other CNS activities.[16]

-

Antimicrobial and Anticancer Agents: The broader quinoline class of compounds is well-known for its diverse pharmacological activities, including antimicrobial and anticancer properties.[17][18][19] The unique stereochemistry and functionalization of this decahydroquinoline derivative could lead to novel agents in these therapeutic areas.

-

Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other functional groups, such as halogens, and can participate in hydrogen bonding interactions.[7][8] This allows for the fine-tuning of a molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile.

Conclusion

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is a compound of interest with a foundation in the pharmacologically relevant decahydroquinoline scaffold. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on predictive methods and analysis of analogous structures. The proposed synthetic route and detailed characterization protocols offer a clear path for its synthesis and validation. The structural and physicochemical properties outlined herein suggest that 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol and its derivatives are promising candidates for further investigation in various areas of drug discovery.

References

-

ACS Research Data Guidelines. (n.d.). American Chemical Society. Retrieved from [Link]

- Alvarez-Manzaneda, E. J., Chabouna, R., Alvarez, E., Cabrera, E., Alvarez-Manzaneda, R., Haidour, A., & Ramos, J. M. (2006). A new and efficient cerium(IV)

- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Dhanabal, T., Suresh, T., & Mohan, P. S. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(2), 117–126.

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.

- Han, G. E., & Priefer, R. (2023). A systematic review of various pKa determination techniques. International Journal of Pharmaceutics, 635, 122783.

- Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395.

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NIST. (n.d.). 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-2-methyl-(2α,4α,4aβ,8aα)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Okada, T., Wu, N., Takashima, K., Ishimura, J., Morita, H., Ito, T., ... & Toyooka, N. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7529.

-

PubChemLite. (n.d.). 4-ethynyl-2-methyl-decahydro-quinolin-4-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

- Savitzky, A. H., Mori, A., Hutchinson, D. A., Saporito, R. A., Burghardt, G. M., Lillywhite, H. B., & Meinwald, J. (2012). Sequestered defensive toxins in tetrapod vertebrates: principles, patterns, and prospects for future studies. Chemoecology, 22(3), 141-158.

- Schyman, P., Liu, R., & Duan, J. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Medicinal Chemistry Letters, 6(10), 1108–1111.

-

Science.gov. (n.d.). pharmacologically active derivatives: Topics by Science.gov. Retrieved from [Link]

- Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

-

SpectraBase. (n.d.). 2-E-METHYL-4-OXO-TRANS-DECAHYDRO-QUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Wilkinson, W. C. (1973). Preparation and Spectral Characterization of Select Cyclic Ethynyl Carbinols. All Master's Theses. 2189.

- Zhang, Z., Liu, C., Kinder, R. E., Han, X., Qian, H., & Widenhoefer, R. A. (2006). Au(I)-Catalyzed Intramolecular Hydroamination of N-Allenyl Carbamates and Hydroalkoxylation of γ-Hydroxy and δ-Hydroxy Allenes. Journal of the American Chemical Society, 128(28), 9066–9073.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Preparation and Spectral Characterization of Select Cyclic Ethynyl Car" by William C. Wilkinson [digitalcommons.cwu.edu]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. repository.arizona.edu [repository.arizona.edu]

- 7. ACS Research Data Guidelines [researcher-resources.acs.org]

- 8. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 4-ethynyl-2-methyl-decahydro-quinolin-4-ol (C12H19NO) [pubchemlite.lcsb.uni.lu]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. whitman.edu [whitman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. [ANALGESIC ACTIVITY OF SOME NEW DECAHYDROQUINOLINE DERIVATIVES] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Biological Screening of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Foreword: Unveiling the Therapeutic Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of synthetic drugs with a vast array of pharmacological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The novel compound, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, presents a unique structural variation on this privileged scaffold. The presence of the decahydro-quinoline core introduces a three-dimensional complexity not found in many planar quinoline drugs, while the ethynyl group offers a reactive handle for potential covalent interactions or specific binding geometries within a biological target. This guide provides a comprehensive framework for the initial biological evaluation of this compound, designed to efficiently probe its cytotoxic, neuroactive, and antimicrobial potential. Our approach is structured as a tiered screening cascade, a field-proven strategy to maximize data acquisition while conserving resources in the early phases of drug discovery.

Part 1: Foundational Cytotoxicity Profiling

The first crucial step in evaluating any novel chemical entity is to assess its general cytotoxicity. This foundational screen provides a baseline understanding of the compound's potency and its therapeutic window. A broad-spectrum cytotoxicity assay against a panel of human cancer cell lines and a non-cancerous cell line is essential to identify preliminary anticancer potential and selectivity.[3][4]

The Scientific Rationale: Why Start with Cytotoxicity?

Initial cytotoxicity screening serves a dual purpose. Firstly, it identifies compounds with potent cell-killing activity, which is a primary characteristic of potential anticancer drugs.[5] Secondly, it flags compounds that are broadly toxic to all cells, which may limit their therapeutic utility. By comparing the concentration that inhibits cancer cell viability by 50% (IC50) against that for normal cells, we can calculate a selectivity index, a key parameter in prioritizing compounds for further development.[4][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this initial high-throughput screening, as it measures the metabolic activity of cells, which is a reliable indicator of cell viability.[3][7]

Experimental Workflow: A Tiered Approach

The initial screening of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol will follow a logical, tiered progression to efficiently characterize its biological activity profile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5): A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a heterocyclic compound built upon the privileged decahydroquinoline scaffold. While specific research on this particular molecule is limited, its structural features suggest significant potential for exploration in medicinal chemistry. This document will delve into its chemical identity, propose a viable synthetic pathway, discuss its potential biological significance based on the rich pharmacology of the quinoline class, and outline a strategic experimental workflow for its comprehensive characterization.

Introduction to the Decahydroquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2][3] Its hydrogenated derivative, the decahydroquinoline scaffold, offers a three-dimensional architecture with rich stereochemical diversity, making it an attractive framework for the development of novel therapeutic agents.[4] Natural decahydroquinoline alkaloids, such as those isolated from poison frogs, exhibit potent neuroactive properties, often by modulating ion channels and interacting with nicotinic acetylcholine receptors.[4][5] The inherent structural complexity and biological relevance of this scaffold underscore the potential of its derivatives, including 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, as valuable probes for chemical biology and starting points for drug discovery programs.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol is fundamental for any research endeavor. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 59693-01-5 | |

| Molecular Formula | C₁₂H₁₉NO | PubChem |

| Molecular Weight | 193.29 g/mol | PubChem |

| Canonical SMILES | CC1CC(C2CCCCC2N1)(C#C)O | PubChem |

| InChI Key | CGXPLMNBJQMOOL-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 32.26 Ų | PubChem |

| Predicted XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The structure of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol incorporates several key features that are likely to influence its biological activity. The tertiary alcohol and the ethynyl group at the C4 position can participate in hydrogen bonding and π-stacking interactions, respectively. The methyl group at the C2 position introduces a chiral center, and the decahydroquinoline core possesses multiple stereocenters, offering the potential for a variety of stereoisomers with distinct pharmacological profiles.

Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

A logical approach would involve the construction of a 2-methyl-decahydro-quinolin-4-one intermediate, followed by the introduction of the ethynyl group.

Caption: Proposed synthetic workflow for 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

Step-by-Step Experimental Protocol:

-

Synthesis of 2-Methyl-quinoline: The Combes quinoline synthesis offers a classical and effective method, involving the acid-catalyzed reaction of an aniline derivative with a β-diketone. In this case, aniline would be reacted with acetylacetone to yield 2-methyl-quinoline.

-

Catalytic Hydrogenation: The aromatic quinoline ring can be fully saturated to the decahydroquinoline core via catalytic hydrogenation using a suitable catalyst such as platinum oxide or rhodium on alumina under high pressure.

-

Oxidation to the Ketone: Selective oxidation of the C4 position of the 2-methyl-decahydroquinoline to the corresponding ketone can be achieved using various oxidizing agents, such as chromium-based reagents or Swern oxidation.

-

Ethynylation: The final step involves the nucleophilic addition of an ethynyl group to the ketone. This is typically accomplished using an organometallic reagent like ethynylmagnesium bromide or ethynyllithium in an aprotic solvent at low temperatures.

-

Purification and Characterization: The final product would be purified using column chromatography. Its structure and purity would then be confirmed using a suite of analytical techniques.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Comprehensive analytical workflow for structural elucidation and purity assessment.

Potential Biological Activities and Therapeutic Applications

The quinoline scaffold is associated with a broad spectrum of biological activities.[8][9][10] The structural motifs present in 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol suggest several avenues for pharmacological investigation.

Potential Therapeutic Areas:

-

Anticancer: Numerous quinoline derivatives have demonstrated potent anticancer activities.[11][12] The cytotoxic potential of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol could be evaluated against a panel of cancer cell lines.

-

Antimicrobial: The quinoline core is a well-established pharmacophore in antimicrobial agents.[1] The compound could be screened for activity against various bacterial and fungal strains.

-

Antileishmanial: Substituted quinolines have shown promise as antileishmanial agents.[13]

-

Neuropharmacology: Given the neuroactive properties of natural decahydroquinoline alkaloids, this compound could be investigated for its effects on the central nervous system, including its potential as an analgesic or for its interaction with nicotinic acetylcholine receptors.[4][5] Patents for other decahydroquinoline compounds have indicated potential for analgesic and antiarrhythmic activities.[14][15]

-

Anti-inflammatory: Some quinoline derivatives have exhibited anti-inflammatory properties.[16]

Future Research Directions: A Strategic Roadmap

To unlock the full potential of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, a structured research program is recommended.

Caption: A strategic roadmap for the development of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.

This roadmap outlines a logical progression from initial synthesis and screening to in-depth mechanistic studies and eventual lead optimization. The modular nature of the proposed synthesis would also allow for the creation of a library of analogs to explore structure-activity relationships (SAR).

Conclusion

While 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol (CAS 59693-01-5) is a compound with limited currently available data, its foundation on the decahydroquinoline scaffold marks it as a molecule of significant interest. The proposed synthetic and analytical workflows provide a clear path for its preparation and characterization. Based on the extensive and diverse biological activities of the broader quinoline class, this compound represents a promising starting point for investigations in oncology, infectious diseases, and neuropharmacology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing molecule and its potential contributions to the field of drug discovery.

References

-

Decahydroquinoline compounds. Google Patents.

-

Decahydroquinolinol derivatives, process for their preparation and their therapeutical use. Google Patents.

-

Decahydroisoquinoline derivatives, processes for their preparation and their use in pharmaceutical compositions. Google Patents.

-

Decahydroquinoline compounds. Google Patents.

-

Analytical Techniques for Alkaloid Identification and Quantification. Alfa Chemistry.

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.

-

Quinolines: the role of substitution site in antileishmanial activity. Frontiers.

-

Deuterium-substituted quinoline derivatives. Google Patents.

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.

-

Synthesis and pharmacological properties of some quinoline derivatives. PubMed.

-

Biological activities of quinoline derivatives. PubMed.

-

Cascade Knoevenagel and aza-Wittig reactions for the synthesis of substituted quinolines and quinolin-4-ols. Green Chemistry (RSC Publishing).

-

Quinoline: A versatile heterocyclic. PMC - NIH.

-

Recent Developments of Quinoline Derivatives and their Potential Biological Activities.

-

2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC - NIH.

-

Modern Analytical Technique for Characterization Organic Compounds.

-

Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. ResearchGate.

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.

-

Natural Occurrence and Biological Activities of Quinoline Derivatives. Taylor & Francis eBooks.

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.

-

Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.

-

Biological Activities of Quinoline Derivatives. Bentham Science.

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cascade Knoevenagel and aza-Wittig reactions for the synthesis of substituted quinolines and quinolin-4-ols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 14. US5254566A - Decahydroquinoline compounds - Google Patents [patents.google.com]

- 15. EP0026168A1 - Decahydroquinolinol derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]

- 16. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decahydroquinoline Core: A Technical Guide to Synthesis and Characterization for the Modern Researcher

Introduction: The Enduring Relevance of the Decahydroquinoline Scaffold

The decahydroquinoline ring system, a saturated bicyclic amine, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure, rich stereochemistry, and versatile substitution patterns have made it a cornerstone for the development of a wide array of biologically active molecules. From potent neurotoxins isolated from poison frogs to promising therapeutic agents, decahydroquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including acting as local anesthetics, analgesics, and modulators of ion channels and nicotinic acetylcholine receptors.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of these fascinating molecules, offering both theoretical insights and practical guidance for researchers in drug discovery and organic synthesis.

Part 1: Strategic Approaches to the Synthesis of Decahydroquinoline Derivatives

The construction of the decahydroquinoline framework presents a significant synthetic challenge, primarily due to the need for precise control over multiple stereocenters. Over the years, a variety of elegant strategies have been developed, ranging from classical methods to modern catalytic and stereoselective reactions.

Catalytic Hydrogenation of Quinolines: A Direct Approach

One of the most direct routes to decahydroquinolines is the catalytic hydrogenation of the corresponding aromatic quinoline precursors. This method, while conceptually simple, requires careful optimization of reaction conditions to achieve high yields and, more importantly, the desired stereoselectivity.

The choice of catalyst is paramount. While classic catalysts like platinum oxide have been employed, modern systems often utilize palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) to achieve complete saturation of the heterocyclic ring.[3][4] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent can also play a crucial role in influencing the reaction rate and selectivity. For instance, studies have shown that solvents like isopropyl alcohol can lead to high yields of decahydroquinoline.[3]

A critical aspect of this approach is the control of stereochemistry at the ring junction (C4a and C8a). The hydrogenation can lead to either cis- or trans-fused decahydroquinolines, and achieving high diastereoselectivity often requires the use of chiral auxiliaries or catalysts.[4] For example, the diastereoselective hydrogenation of quinolines bearing a chiral oxazolidinone auxiliary has been shown to produce enantiomerically pure decahydroquinolines with excellent stereocontrol.[4]

Experimental Protocol: Catalytic Hydrogenation of Quinoline

-

Materials: Quinoline, 5% Palladium on Carbon (Pd/C), Ethanol, High-pressure autoclave.

-

Procedure:

-

In a high-pressure autoclave, dissolve the quinoline substrate in ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol%.

-

Seal the autoclave and purge with nitrogen gas several times to remove any oxygen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 175°C) with constant stirring.[3]

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude decahydroquinoline product.

-

Purify the product by column chromatography or distillation.

-

Stereoselective Cyclization Strategies: Building Complexity with Precision

To overcome the stereochemical challenges associated with hydrogenation, a variety of powerful cyclization strategies have been developed. These methods often involve the sequential or tandem formation of the two rings of the decahydroquinoline core, allowing for a high degree of stereocontrol.

Vinylogous Mukaiyama-Mannich Reaction (VMMR): A particularly elegant approach involves the highly stereoselective vinylogous Mukaiyama-Mannich reaction. This reaction can establish the first two stereocenters at the ring fusion with excellent diastereo- and enantiocontrol.[5][6][7] The subsequent steps typically involve an alkyne cyclization and an enamine reduction to construct the full decahydroquinoline backbone.[5][6][7]

Radical Cyclization: Radical cyclizations of tethered alkyl iodides onto an enoate can be employed to assemble the bicyclic cis-decahydroquinoline skeleton.[5][6] This method is particularly useful for constructing substituted decahydroquinolines.

Intramolecular Aldol-type Cyclization: The divergent synthesis of various decahydroquinoline-type alkaloids has been achieved using a stereoselective Michael-type conjugate addition followed by an intramolecular aldol-type cyclization with epimerization.[1][2] This strategy allows for conformational control based on the A1,3 strain in the starting material and stereoelectronic effects.[1]

Workflow for Stereoselective Synthesis via VMMR

Caption: A generalized workflow for the stereoselective synthesis of decahydroquinoline derivatives using a Vinylogous Mukaiyama-Mannich Reaction as the key stereochemistry-defining step.

Part 2: Comprehensive Characterization of Decahydroquinoline Derivatives

The unambiguous determination of the structure and stereochemistry of decahydroquinoline derivatives is crucial for understanding their biological activity. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for the structural analysis of decahydroquinolines in solution.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The chemical shifts, coupling constants (J-values), and integration of the signals are all critical for structure determination. For instance, the coupling constants between protons on adjacent carbons can help to determine their relative stereochemistry (e.g., axial vs. equatorial).[8]

-

¹³C NMR: The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment and can be used to distinguish between different isomers.[9][10][11] Specific chemical shift patterns have been identified that allow for the assignment of the stereochemical arrangement of the four stereogenic carbons in the decahydroquinoline core.[9][10][11] For example, the chemical shifts of the ring junction carbons (C4a and C8a) are characteristically different for cis- and trans-fused decahydroquinolines, with the signals for the trans-isomer appearing more downfield.[11]

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule and for assigning the ¹H and ¹³C signals unambiguously.

Table 1: Characteristic ¹³C NMR Chemical Shift Ranges for Decahydroquinoline Core Carbons

| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |

| C2 | 50 - 65 | Highly dependent on substitution. |

| C3 | 25 - 40 | |

| C4 | 20 - 35 | |

| C4a | 55 - 70 | Ring junction carbon; sensitive to cis/trans fusion. |

| C5 | 25 - 40 | |

| C6 | 20 - 35 | |

| C7 | 20 - 35 | |

| C8 | 25 - 40 | |

| C8a | 50 - 65 | Ring junction carbon; sensitive to cis/trans fusion. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of decahydroquinoline derivatives and for obtaining structural information through fragmentation analysis.[12]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can provide valuable information about the structure of the molecule, including the location of substituents.[12] The presence of the quinoline ring can often be confirmed by characteristic fragmentation patterns.[12]

Experimental Workflow for Characterization

Caption: A typical workflow for the comprehensive characterization of a newly synthesized decahydroquinoline derivative.

X-ray Crystallography: Unambiguous Structure Determination in the Solid State

When suitable single crystals can be obtained, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[13][14][15] The resulting crystal structure provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the decahydroquinoline derivative.[13] This technique is particularly valuable for validating the results of stereoselective syntheses and for understanding the intermolecular interactions in the solid state.[16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified decahydroquinoline derivative. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal in the beam.[13]

-

Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.[13]

Conclusion: A Versatile Scaffold with a Bright Future

The decahydroquinoline scaffold continues to be a rich source of inspiration for medicinal chemists and synthetic organic chemists. The development of new and efficient synthetic methods, coupled with powerful analytical techniques for their characterization, has opened up new avenues for the exploration of their chemical space and biological potential. This guide has provided a comprehensive overview of the key strategies for the synthesis and characterization of these important molecules. As our understanding of the structure-activity relationships of decahydroquinoline derivatives continues to grow, so too will their impact on the development of new therapeutic agents and research tools.

References

- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. (2021).

- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis- 195J. (2021). PubMed.

- Enantioselective Access to Decahydroquinolines Bearing a C4a or C8a Quaternary Stereocenter from a Common Intermediate Total Synthesis of (−)-Myrioxazine A. (n.d.). PMC - NIH.

- Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier. (2024). CSIR-NCL Library, Pune.

- Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. (2021). American Chemical Society.

- Divergent Synthesis of Decahydroquinoline‐Type Poison‐Frog Alkaloids. (n.d.). Request PDF.

- Comprehensive synthetic strategy to make decahydroquinoline alkaloids. (n.d.).

- Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-) - PubMed. (2019). PubMed.

- Occurrence and Significance of Decahydroquinolines from Dendrobatid Poison Frogs and a Myrmicine Ant: Use of 1H and 13C NMR in Their Conformational Analysis. (n.d.).

- Diastereoselective Synthesis of 2,5-Disubstituted Decahydroquinolines via Ring-Rearrangement Metathesis and Zirconium-Mediated Cyclization. (2025).

- Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−)-Serralongamine A and Structural Reassignment and Synthesis of (−)-Huperzine K and (−). (2019).

- Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines. (2010). Semantic Scholar.

- Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (−). (2019).

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Unknown Source.

- X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solv

- X-ray Crystallography of 2-(2-Chloroethyl)

- Protein X-ray Crystallography and Drug Discovery. (2020). PMC - NIH.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).

- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reaction kinetics for catalytic hydrogenation of quinoline to decahydroquinoline as liquid organic hydrogen carrier | CSIR-NCL Library, Pune [library.ncl.res.in]

- 4. [PDF] Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis- 195J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Decahydroquinoline Ring 13C NMR Spectroscopic Patterns for the Stereochemical Elucidation of Phlegmarine-Type Lycopodium Alkaloids: Synthesis of (-)-Serralongamine A and Structural Reassignment and Synthesis of (-)-Huperzine K and (-)-Huperzine M (Lycoposerramine Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. migrationletters.com [migrationletters.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Potential Pharmacological Profile of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol: A Strategic Roadmap for Preclinical Characterization

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and CNS-modulating effects.[1][2][3] The specific molecule, 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, presents a unique chemical architecture combining a saturated decahydroquinoline core, a tertiary alcohol, and an ethynyl group. While this exact compound is not extensively characterized in public literature[4][5][6], its structural motifs suggest a rich and unexplored pharmacological potential. This guide presents a comprehensive, multi-tiered strategic framework for the systematic elucidation of its pharmacological profile. We will outline a logical progression from in silico analysis and physicochemical characterization through a cascade of in vitro screening, mechanistic studies, and a proposed path toward in vivo evaluation. The causality behind each experimental choice is explained to provide a self-validating and scientifically rigorous pathway for assessing this novel chemical entity.

Foundational Assessment: Physicochemical and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico and physicochemical assessment is critical. This initial phase serves to predict the compound's drug-like properties and potential liabilities, guiding the entire subsequent experimental strategy.[7][8] The early use of computational methods in the drug discovery process helps to reduce time, costs, and the number of animal experiments.[8]

In Silico ADMET and Drug-Likeness Prediction

The first step is to model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using established computational tools.[9][10][11] This provides a preliminary risk assessment and flags potential development challenges.

Methodology:

-

Structure Input: Obtain the 2D structure (SMILES format: CC1CC(C2CCCCC2N1)(C#C)O) of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol.[5]

-

Software Platforms: Utilize validated web-based platforms such as SwissADME, pkCSM, or admetSAR.[7][9]

-

Parameter Analysis: Calculate key descriptors related to pharmacokinetics and drug-likeness. A qualitative assessment based on Lipinski's 'rule of five' is a fundamental starting point.[9]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Parameter | Predicted Value Range | Rationale & Implication |

|---|---|---|

| Molecular Weight (MW) | ~193.29 g/mol | Well within the <500 Da guideline, favoring good absorption and diffusion. |

| LogP (Lipophilicity) | 1.0 - 2.5 | Indicates balanced lipophilicity, suggesting potential for good membrane permeability without excessive accumulation in fatty tissues.[8] |

| Hydrogen Bond Donors | 2 (OH, NH) | Within the <5 guideline, favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 (O, N) | Within the <10 guideline, favorable for membrane permeability. |

| Rotatable Bonds | 1 | Low conformational flexibility, which can be beneficial for target binding affinity. |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Well below the 140 Ų threshold, predicting good intestinal absorption and potential for blood-brain barrier (BBB) penetration. |

| Aqueous Solubility | Moderate to High | Crucial for formulation and bioavailability. The polar groups suggest reasonable solubility. |

| BBB Permeation | Probable | Low MW and TPSA are strong indicators of potential CNS activity. |

| CYP450 Inhibition | Low to Moderate Risk | Ethynyl groups can sometimes be metabolic liabilities; this requires experimental verification. |

| Hepatotoxicity | Low Predicted Risk | To be confirmed experimentally, but initial predictions guide safety assessment. |

Target Prediction and Off-Target Profiling

Computational target prediction algorithms can suggest potential biological targets by comparing the compound's structure to databases of known ligands.

Methodology:

-

Similarity Searching: Employ tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach).

-

Target Class Analysis: Analyze the predicted targets, which for a decahydroquinoline structure, may include G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes involved in neurotransmission.

This in silico analysis establishes the foundational hypothesis for the compound's behavior and directs the initial stages of in vitro screening.

A Tiered Strategy for In Vitro Pharmacological Evaluation

A phased approach to in vitro screening is the most efficient method to identify and validate biological activity, starting with broad screening and progressively focusing on specific targets and mechanisms.

Diagram: Overall Pharmacological Profiling Workflow

Caption: A strategic workflow for the pharmacological characterization of a novel compound.

Tier 1: Broad-Based Primary Screening

Objective: To cast a wide net and identify initial, unbiased biological activities across major drug target families.

Methodology:

-

Panel Selection: Utilize a commercially available broad pharmacology panel (e.g., Eurofins SafetyScreen44™ or similar). This panel typically includes binding and functional assays for:

-

GPCRs: A diverse set including adrenergic, dopaminergic, serotonergic, and opioid receptors.

-

Ion Channels: Voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated channels.

-

Kinases: A representative panel of oncology and inflammation-relevant kinases.

-

Nuclear Receptors & Transporters.

-

-

Assay Format: Typically performed at a single high concentration (e.g., 10 µM) in duplicate.

-

Data Analysis: Results are expressed as a percentage of inhibition (for antagonists) or stimulation (for agonists) relative to a control compound. A "hit" is typically defined as >50% activity at the screening concentration.

Causality: This unbiased approach prevents premature focus on a hypothesized target class and can reveal unexpected activities, opening new therapeutic avenues. The decahydroquinoline scaffold has been associated with a variety of biological activities, making a broad screen essential.[3]

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the hits from Tier 1 and establish their potency.

Methodology:

-

Dose-Response Curves: For each confirmed hit, perform a multi-point concentration-response assay (typically 8-10 concentrations).

-

Parameter Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) for antagonists/inhibitors or the half-maximal effective concentration (EC₅₀) for agonists.

-

Assay Formats:

-

Binding Assays: Radioligand binding or fluorescence polarization to determine binding affinity (Kᵢ).

-

Functional Assays: Calcium flux assays for GPCRs, electrophysiology for ion channels, or enzyme activity assays for kinases.

-

Causality: Establishing a clear dose-response relationship is fundamental to confirming a compound's activity and differentiating true pharmacological effects from artifacts. Potency values (IC₅₀/EC₅₀) are critical for ranking compounds and guiding structure-activity relationship (SAR) studies.[12]

Tier 3: Mechanistic and Cellular Assays

Objective: To understand the mechanism of action (MoA) at a cellular level.

Methodology: The choice of assay is dictated by the confirmed target class.

-

If the target is a GPCR (e.g., a Serotonin Receptor):

-

Signaling Pathway Analysis: Use reporter gene assays or western blots to determine which downstream pathways are modulated (e.g., cAMP accumulation, ERK phosphorylation).[13]

-

Receptor Subtype Selectivity: Screen against a panel of related receptor subtypes to determine selectivity.

-

-

If the target is a Kinase (e.g., in a Cancer Context):

-

Cellular Proliferation/Viability Assays: Use assays like MTT or CellTiter-Glo® in relevant cancer cell lines (e.g., HeLa, PC3) to assess antiproliferative effects.[14]

-

Apoptosis Assays: Employ techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.[12]

-

-

If CNS Activity is Indicated:

Diagram: Example Mechanistic Cascade for a CNS-active GPCR Hit

Caption: A logical flow for deconvoluting the mechanism of a CNS-active GPCR modulator.

Special Focus: Profiling for Central Nervous System (CNS) Activity

Given the physicochemical predictions (low MW, low TPSA) and the prevalence of quinoline derivatives with CNS effects, a dedicated CNS profiling strategy is warranted.[15]

Blood-Brain Barrier (BBB) Permeability Assessment

Objective: To experimentally determine if the compound can cross the BBB, a prerequisite for central activity.[16]

Methodology:

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based, high-throughput assay that models passive diffusion across the BBB.[16] It provides a rapid assessment of permeability (Pe).

-

In Vitro Cell-Based BBB Models: Co-culture models using brain endothelial cells with astrocytes or pericytes provide a more biologically relevant system.[17][18] These models can assess both passive permeability and the influence of active transporters (e.g., P-glycoprotein efflux).

Table 2: Data Interpretation for BBB Permeability Assays

| Assay | Parameter | High Permeability (CNS+) | Low Permeability (CNS-) |

|---|---|---|---|

| PAMPA-BBB | Pe (10⁻⁶ cm/s) | > 4.0 | < 2.0 |

| Cell-Based Model | Papp (A to B) | High | Low |

| Cell-Based Model | Efflux Ratio (B to A / A to B) | < 2.0 | > 2.0 (Indicates efflux) |

In Vitro Neuropharmacology

Objective: To assess the functional effects of the compound on neuronal systems.

Methodology:

-

Electrophysiology: Use patch-clamp techniques on primary neurons or brain slices to study effects on ion channel function, synaptic transmission, and neuronal excitability.[15] This is the gold standard for measuring direct neuronal effects.

-

Neurotransmitter Release/Uptake Assays: Measure the compound's effect on the release or reuptake of key neurotransmitters (e.g., dopamine, serotonin, glutamate) from synaptosomes.

-

Calcium Imaging: Monitor intracellular calcium levels in neuronal cultures to assess signaling pathway activation in response to the compound.[13]

Causality: These functional assays provide direct evidence of neuroactivity and are critical for linking receptor-level findings to a physiological response in the relevant cell type.

Progression to In Vivo Evaluation

Positive and potent in vitro data, coupled with a favorable ADMET profile and BBB permeability, provide a strong rationale for advancing the compound to in vivo studies.

Methodology:

-

Pharmacokinetics (PK): Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

-

Target Engagement: In parallel with PK, measure compound concentrations in the brain to confirm CNS exposure and correlate it with the plasma concentration.

-

Preliminary Efficacy Models: Based on the in vitro MoA, select a relevant animal model. For example:

-

Anticancer: A tumor xenograft model using the cell line most sensitive in vitro.[12]

-

CNS: Behavioral models such as the forced swim test (antidepressant), elevated plus maze (anxiolytic), or open field test (locomotor activity).

-

-

Early Safety Assessment: Conduct acute toxicology studies in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion

The pharmacological characterization of a novel chemical entity like 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol requires a systematic, hypothesis-driven approach. This guide outlines a logical and efficient workflow, beginning with predictive in silico modeling to establish a foundational dataset. This is followed by a tiered in vitro screening strategy designed to broadly assess activity before focusing resources on hit validation and detailed mechanistic studies. Given the compound's structure, a special emphasis on its CNS potential, particularly BBB permeability and neuropharmacological effects, is critical. The integration of data from each stage—from computational prediction to cellular function to in vivo response—will ultimately build a comprehensive pharmacological profile, revealing the therapeutic potential and potential liabilities of this intriguing molecule and guiding its future development.

References

-

In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006-02-02). Available from: [Link]

-

Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach - International Journal of Pharmaceutical Sciences. Available from: [Link]

-

Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds - International Journal of Pharmacy & Pharmaceutical Research. (2024-07-20). Available from: [Link]

-

In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. Available from: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. Available from: [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - MDPI. Available from: [Link]

-

Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives - Frontiers in Health Informatics. Available from: [Link]

-

Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC - PubMed Central. Available from: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available from: [Link]

-

Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery | Bentham Science. Available from: [Link]

-

Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - ResearchGate. (2019-05-07). Available from: [Link]

-

Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - Sci Forschen. (2019-05-07). Available from: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. Available from: [Link]

-

In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available from: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online. Available from: [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. (2024-04-17). Available from: [Link]

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2018-11-21). Available from: [Link]

-

4-ethynyl-2-methyl-decahydro-quinolin-4-ol - PubChemLite. Available from: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-ethynyl-2-methyl-decahydro-quinolin-4-ol (C12H19NO) [pubchemlite.lcsb.uni.lu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. sciforschenonline.org [sciforschenonline.org]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

exploring the mechanism of action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Abstract